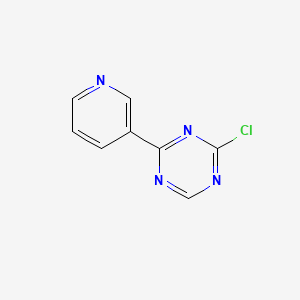

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyridin-3-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-2-1-3-10-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCJPZWJQCTSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281588 | |

| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-03-3 | |

| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridinyl-Triazine Scaffold

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The incorporation of a pyridinyl substituent into the triazine ring introduces a key pharmacophoric element, enhancing the potential for crucial molecular interactions with biological targets. 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine (CAS No. 1053656-03-3) is a versatile intermediate, providing a reactive handle for the synthesis of more complex, multi-substituted triazine derivatives. The chlorine atom can be selectively displaced by various nucleophiles, making this compound a valuable building block in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this important heterocyclic compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for analogous compounds is available, specific experimental values for the target compound are not widely published.

| Property | Value | Source |

| CAS Number | 1053656-03-3 | |

| Molecular Formula | C₈H₅ClN₄ | |

| Molecular Weight | 192.61 g/mol | |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and THF (predicted) | General knowledge of similar compounds |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound can be approached through two primary synthetic strategies, both of which leverage the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or its derivatives. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Strategy 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

This is the most classical and widely employed method for the synthesis of substituted triazines.[2] The underlying principle is the stepwise displacement of the chlorine atoms on the triazine ring by nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential additions by carefully managing the reaction temperature.[3]

Causality Behind Experimental Choices:

-

Starting Material: Cyanuric chloride is the ideal starting material due to its low cost, commercial availability, and the high reactivity of its three chlorine atoms.[3]

-

Temperature Control: The first nucleophilic substitution on cyanuric chloride is typically carried out at or below 0°C.[3] This is crucial to prevent disubstitution and ensure the formation of the desired monosubstituted product. Subsequent substitutions require higher temperatures (room temperature for the second and elevated temperatures for the third).

-

Nucleophile: To introduce the pyridin-3-yl moiety, a suitable nucleophilic pyridine derivative is required. This could be in the form of a Grignard reagent (3-pyridylmagnesium bromide) or a lithiated pyridine species.

-

Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is often used to neutralize the hydrochloric acid that is liberated during the reaction.[2]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

3-Bromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of 3-Pyridylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

-

Monosubstitution Reaction: In a separate flame-dried flask, dissolve cyanuric chloride (1.0 equivalent) in anhydrous DCM and cool the solution to 0°C using an ice bath. To this stirred solution, add DIEA (1.1 equivalents).

-

Slowly add the prepared 3-pyridylmagnesium bromide solution dropwise to the cyanuric chloride solution at 0°C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Caption: Synthetic pathway for this compound via SNAr.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[4] In the context of synthesizing this compound, this strategy would involve the coupling of a dichlorotriazine with pyridin-3-ylboronic acid. This method offers the advantage of milder reaction conditions and high functional group tolerance.

Causality Behind Experimental Choices:

-

Starting Material: The reaction can start from either cyanuric chloride or a pre-formed 2,4-dichloro-1,3,5-triazine. If starting from cyanuric chloride, the first coupling reaction needs to be selective.

-

Boronic Acid: Pyridin-3-ylboronic acid is the readily available coupling partner to introduce the desired pyridinyl moiety.

-

Catalyst: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) salt with a suitable phosphine ligand, is essential for the catalytic cycle.[4]

-

Base: A base, typically an inorganic carbonate like potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation.[4]

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or ethanol) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

Materials:

-

2,4-Dichloro-1,3,5-triazine (or cyanuric chloride)

-

Pyridin-3-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,4-dichloro-1,3,5-triazine (1.0 equivalent), pyridin-3-ylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80-90°C and stir until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Synthetic pathway for this compound via Suzuki Coupling.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons. The chemical shifts and coupling constants will be indicative of the 3-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the carbon atoms of the triazine and pyridine rings. The chemical shifts of the triazine carbons will be influenced by the electronegative chlorine and nitrogen atoms.

-

IR (Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the C=N stretching vibrations of the triazine and pyridine rings, as well as C-Cl stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (192.61 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its ability to serve as a versatile scaffold for the synthesis of compound libraries. The remaining chlorine atom is a reactive site for further nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.

This sequential and controlled functionalization is a cornerstone for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. The pyridinyl-triazine core has been explored for its potential as monoamine oxidase A (MAO-A) inhibitors, which are relevant targets for neurological disorders, and has been found in molecules with demonstrated anticancer activity.[1]

References

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. R Discovery. [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society C: Organic. [Link]

-

Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. [Link]

-

NMR spectra of the chlorination products five. Organic chemistry teaching. [Link]

-

10 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Springer. [Link]

-

Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap. [Link]

-

2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. ResearchGate. [Link]

-

2-Chloro-1,3,5-triazine | C3H2ClN3 | CID 5215566. PubChem. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

-

Synthesis and Luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes. MDPI. [Link]

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

-

2-chloro-4-methyl-1,3,5-triazine. PubChemLite. [Link]

Sources

characterization of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine

Introduction

This compound (CAS No. 1053656-03-3) is a heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development.[1] It belongs to the class of s-triazines, a structural motif recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2][3] The 1,3,5-triazine core is an electron-deficient aromatic system that provides a rigid scaffold, and its three substitution points can be precisely and sequentially functionalized.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its synthesis, drawing upon the well-established principles of triazine chemistry, provide a detailed analysis of its expected spectroscopic characteristics, and explore its reactivity and utility as a versatile building block for creating novel chemical entities with therapeutic potential. The presence of both a reactive chlorine atom and a pyridinyl group makes this molecule a valuable intermediate for generating libraries of compounds for hit-to-lead optimization in drug discovery campaigns.[1]

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. While comprehensive experimental data such as melting point and solubility are not widely published, the known identifiers and storage conditions are crucial for laboratory handling.

| Property | Value | Reference |

| CAS Number | 1053656-03-3 | [1] |

| Molecular Formula | C₈H₅ClN₄ | [1] |

| Molecular Weight | 192.61 g/mol | [1] |

| Appearance | White to off-white solid (Typical for related compounds) | N/A |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Mechanism

The synthesis of unsymmetrically substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a cornerstone of heterocyclic chemistry. The process relies on the principle of sequential nucleophilic aromatic substitution (SNAr), where the reactivity of the C-Cl bonds decreases as more chlorine atoms are replaced.[3][5] This differential reactivity is exquisitely controlled by temperature, allowing for selective monosubstitution at low temperatures (typically ≤ 0°C), disubstitution at ambient temperatures, and complete trisubstitution at elevated temperatures.[2][5]

For a monosubstituted product like this compound, the synthetic strategy involves the initial selective reaction of cyanuric chloride with a suitable pyridine nucleophile. A common and effective method for forming the C-C bond between the triazine and pyridine rings is the Suzuki coupling reaction.

Detailed Synthetic Protocol

The following protocol is a representative procedure based on established methods for Suzuki coupling on cyanuric chloride derivatives and subsequent selective reduction.

Step 1: Synthesis of 2,4-Dichloro-6-(pyridin-3-yl)-1,3,5-triazine

-

To a round-bottom flask under an inert atmosphere (e.g., argon), add cyanuric chloride (1.0 eq.), 3-pyridinylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and an aqueous solution of a base like K₂CO₃ (2.5 eq.).[6]

-

Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate, 2,4-dichloro-6-(pyridin-3-yl)-1,3,5-triazine.

Step 2: Synthesis of this compound Note: Selective reduction of one chlorine on a dichlorotriazine to a hydrogen is a challenging step and requires careful control of conditions to avoid over-reduction.

-

Dissolve the dichloro-intermediate (1.0 eq.) in a solvent such as ethanol or THF.

-

Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C, 10 wt. %), and a base like triethylamine (TEA) to act as a HCl scavenger.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

-

Monitor the reaction carefully. The selectivity is critical, and reaction time must be optimized to favor mono-reduction.

-

Once the starting material is consumed (as monitored by TLC/LC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent in vacuo.

-

Purify the resulting residue by column chromatography or recrystallization to obtain the final product.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Pyridine Protons: Four distinct signals in the aromatic region (δ 7.5-9.5 ppm). The proton at C2 of the pyridine ring will be the most downfield due to its proximity to the nitrogen and the triazine ring. Expect complex splitting patterns (ddd, dt, etc.) characteristic of a 3-substituted pyridine. Triazine Proton: A singlet expected around δ 8.5-9.0 ppm.[9][10] |

| ¹³C NMR | Triazine Carbons: Three signals are expected. The carbon bearing the chlorine (C2) and the carbon attached to the pyridine (C4) would appear around δ 170-175 ppm. The C-H carbon (C6) would be slightly more upfield. Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm).[9] |

| IR (cm⁻¹) | C=N stretch (Triazine): Strong absorptions around 1550-1580 cm⁻¹. C=C/C=N stretch (Pyridine): Bands in the 1400-1600 cm⁻¹ region. C-Cl stretch: A characteristic band in the 800-850 cm⁻¹ region.[8][11] |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z 192. Isotopic Pattern: A characteristic M+2 peak at m/z 194 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Fragmentation: Loss of Cl (m/z 157), loss of HCN from the triazine ring. |

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a chemical scaffold. The remaining chlorine atom is a reactive handle for further SNAr reactions, allowing for the introduction of a diverse range of nucleophiles.

This reactivity is systematically exploited in drug discovery to generate libraries of novel compounds. The reaction with an amine, for instance, is typically conducted at room temperature in the presence of a non-nucleophilic base (like DIEA or K₂CO₃) to neutralize the HCl byproduct.[2][12]

The pyridinyl moiety is not merely a passive substituent; it offers a hydrogen bond acceptor site and can engage in π-stacking interactions, which are critical for molecular recognition at a biological target's active site.[1] Triazine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] Specifically, they have been investigated as inhibitors of enzymes like monoamine oxidase A (MAO-A) and various kinases, which are important targets in neurodegenerative diseases and oncology, respectively.[1]

Conclusion

This compound is a strategically important heterocyclic intermediate. Its synthesis, while requiring careful control over reaction conditions, is achievable through established chemical principles. Its key value is derived from the reactive chlorine atom, which serves as a versatile anchor point for the introduction of diverse functional groups via nucleophilic substitution. This, combined with the inherent properties of the pyridinyl-triazine scaffold, makes it an indispensable tool for medicinal chemists aiming to develop next-generation therapeutics. The predictive characterization data provided in this guide serves as a benchmark for researchers synthesizing and utilizing this compound in their work.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride.

- Carballo, R. M., et al. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- Kumar, R., et al. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives.

- ACS Omega. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids.

- ChemRxiv. (n.d.). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv.

- PubChem. (n.d.). 2-Chloro-1,3,5-triazine.

- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Development.

- BenchChem. (n.d.). This compound.

- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- NIST. (n.d.). 2,4,6-tri(2-Pyridyl)-s-triazine. NIST WebBook.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- MDPI. (n.d.).

- mzCloud. (2016). 6-(3-Pyridyl)-1,3,5-triazine-2,4-diamine. mzCloud.

- ResearchGate. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.

- ResearchGate. (2025). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines.

- ChemicalBook. (2023).

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Analytical Chemistry. (n.d.). Iron(II) Derivatives of Pyridyl-Substituted s-Triazines.

- ResearchGate. (2025). U.V. spectra of derivatives of 1,3,5-triazine.

- Semantic Scholar. (1966).

- ACS Publications. (2025). Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile.

- Patsnap. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka.

- Sigma-Aldrich. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine CDMT. MilliporeSigma.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine. PrepChem.com.

- PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.

- Chemsrc. (2025). 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CAS#:3140-73-6. Chemsrc.

- Wiley-VCH. (2008).

- ChemicalBook. (n.d.). 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis. ChemicalBook.

- SpectraBase. (n.d.). 2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum. SpectraBase.

-

PubChem. (2025). 2-Chloro-4-(2-chloro-pyridin-3-yl)-[5][12][13]triazine. National Center for Biotechnology Information.

- SpringerLink. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Springer.

- MDPI. (2021).

- MDPI. (n.d.).

- MDPI. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI.

- NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Infrared Spectra of Some Chloro Derivatives of s-Triazine | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. mdpi.com [mdpi.com]

- 12. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine and Its Derivatives

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, where it is regarded as a "privileged structure."[1] This designation stems from its presence in a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibiting properties.[1][2][3][4] The triazine core's unique electronic properties—specifically its electron-deficient nature—make it susceptible to sequential nucleophilic substitution, a characteristic that synthetic chemists have expertly exploited to generate vast libraries of structurally diverse molecules.[2][4][5]

This guide focuses on the specific derivative, this compound. This molecule is characterized by three key features: the stable s-triazine core, a biologically significant pyridine moiety, and a reactive chlorine atom. The chloro group serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic aromatic substitution (SNAr).[5][6] While direct, extensive research on the mechanism of this specific intermediate is limited, its structural analogy to well-characterized triazine-pyridine hybrids allows for the formulation of a robust, evidence-based hypothesis regarding its primary mechanism of action. This document will synthesize data from related compounds to propose a putative mechanism, outline key experimental protocols for its validation, and explore the broader therapeutic potential of this chemical class.

Part 1: The Preeminent Putative Mechanism: Cyclin-Dependent Kinase (CDK) Inhibition

The most compelling evidence for the mechanism of action of triazine-pyridine scaffolds points towards the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are a family of serine/threonine kinases that act as master regulators of the cell cycle. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.

A seminal study on[2][7][8]triazine-pyridine biheteroaryls identified this class as a novel series of potent CDK inhibitors.[9] By combining structural features from other known kinase inhibitors, researchers developed compounds that demonstrated high inhibitory potency against multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK7.[9] Inhibition of these kinases disrupts the cell cycle progression, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.

One particularly potent analogue, compound 20 from this study (3-(4-(4-(3-chlorophenylamino)-(1,3,5)triazin-2-yl)pyridin-2-ylamino)propan-1-ol), which shares the core triazine-pyridine structure, exhibited an IC₅₀ value of 0.021 µM against CDK1 and demonstrated significant antiproliferative activity across various tumor cell lines, including HeLa and HCT-116.[9] This strongly suggests that the 4-(pyridin-3-yl)-1,3,5-triazine core is a highly effective scaffold for engaging the ATP-binding pocket of CDKs.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase, which is the expected cellular outcome of CDK inhibition.

Causality: This experiment links the enzymatic inhibition (from Protocol 1) to a functional cellular consequence. If the compound inhibits G1/S phase CDKs (like CDK2), a G1 phase arrest is expected.

Methodology:

-

Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HCT-116) in 6-well plates and allow them to adhere. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ from a proliferation assay) for 24 hours.

-

Cell Harvest: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the DNA content.

-

Data Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Experimental workflow for cell cycle analysis.

Part 4: The Role of the 2-Chloro Group: A Gateway to Potency

It is critical to recognize that this compound is not only a potentially active molecule but also a key synthetic intermediate. [5]The chlorine atom on the s-triazine ring is an excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr). [1]The stepwise, temperature-controlled substitution of chlorine atoms on a triazine core is a foundational strategy in the synthesis of these compounds. [1][10] The ultimate biological activity and potency of the final molecule are critically dependent on the nature of the nucleophile that displaces the chlorine. As seen in the highly potent CDK inhibitor compound 20 , the addition of a (3-chlorophenylamino) group at this position is crucial for its activity. [9]Therefore, the primary role of this compound in drug development is likely as a versatile building block for creating a library of derivatives to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.

Caption: Synthetic utility via nucleophilic aromatic substitution (SNAr).

Conclusion

Based on robust evidence from structurally analogous compounds, the primary putative mechanism of action for the this compound scaffold is the inhibition of cyclin-dependent kinases . This activity leads to cell cycle disruption and potent antiproliferative effects, making it a highly promising framework for the development of novel anticancer therapeutics. While other mechanisms, such as inhibition of the PI3K or EGFR pathways, are possible within the broader s-triazine class, the triazine-pyridine combination points most strongly toward CDK targeting.

The 2-chloro substituent serves as a critical synthetic handle, positioning this molecule as an ideal starting point for library synthesis and lead optimization. The experimental protocols detailed herein provide a clear, logical, and self-validating path to confirm the proposed mechanism of action and to guide the development of next-generation kinase inhibitors based on this privileged scaffold.

References

- Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022-02-12). MDPI.

- Structures of triazine based antitumour agents and enzyme inhibitors.

-

Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a] [2][7][8]triazine derivatives as potential antioxidant agents. (2023-07-01). ResearchGate.

- Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. (2023-06-12). PubMed.

- Antitumor Activity of s-Triazine Derivatives: A System

- Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. Benchchem.

- 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.

- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025-08-07).

- Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.

-

Synthesis and identification oft[2][7][8]riazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed.

- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug

- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017-05-10). PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine derivatives

An In-depth Technical Guide to the Biological Activity of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine Derivatives

Authored by: A Senior Application Scientist

Preamble: The s-Triazine Core as a Privileged Scaffold in Modern Drug Discovery

The 1,3,5-triazine, or s-triazine, ring system represents a cornerstone of medicinal chemistry, widely recognized as a "privileged structure."[1][2][3] This designation stems from its remarkable ability to serve as a versatile scaffold for the development of compounds that interact with a wide array of biological targets. The true power of the s-triazine core lies in its synthetic tractability, which originates from the differential reactivity of its substituent positions. The parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is an inexpensive and readily available starting material that allows for the sequential, temperature-controlled nucleophilic substitution of its three chlorine atoms.[2][3][4][5] This unique property enables the precise and modular construction of vast and diverse chemical libraries, where different nucleophiles (N-, O-, S-based) can be introduced in a stepwise manner to fine-tune the steric and electronic properties of the final molecule.[3]

This guide focuses specifically on derivatives of this compound. This class of compounds marries the versatile triazine core with the pharmacologically significant pyridine moiety. The remaining chlorine atom at the C2 position serves as a reactive handle for further chemical elaboration, providing a strategic entry point for generating novel derivatives with diverse biological activities. We will explore the synthesis, mechanisms of action, and therapeutic potential of these compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Keystone - Controlled Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound and its subsequent derivatives is a classic example of controlled SNAr chemistry. The electron-deficient nature of the triazine ring makes it highly susceptible to nucleophilic attack. The key to creating asymmetrically substituted triazines is the progressive deactivation of the ring with each substitution, which necessitates increasingly harsh conditions for subsequent reactions.[3]

The general strategy involves a two-step sequence starting from cyanuric chloride:

-

First Substitution (Low Temperature): The most reactive chlorine is displaced by a nucleophile (in this case, 3-aminopyridine or a related pyridine nucleophile) at a low temperature, typically 0-5°C. This step is rapid and highly selective.

-

Second Substitution (Ambient or Elevated Temperature): The introduction of the first substituent deactivates the ring, making the remaining two chlorines less reactive. The second substitution requires a higher temperature, often room temperature, to proceed efficiently.[2][3]

-

Third Substitution (Elevated Temperature): The final chlorine is the least reactive and typically requires heating or reflux conditions for its displacement.[3]

General Synthetic Workflow Diagram

Caption: Stepwise SNAr for synthesizing substituted pyridinyl-triazines.

Protocol 1: General Synthesis of 2-Substituted-4-chloro-6-(pyridin-3-yl)-1,3,5-triazine Derivatives

-

Self-Validation: This protocol's integrity relies on temperature control to ensure regioselectivity and TLC monitoring to confirm reaction completion at each stage, preventing the formation of undesired side products.

-

Preparation of the Dichloro Intermediate:

-

Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 3-aminopyridine (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (1.1 eq) in the same solvent.

-

Add the 3-aminopyridine solution dropwise to the stirring cyanuric chloride solution, maintaining the temperature at 0°C.

-

Stir the reaction for 1-2 hours at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the resulting mixture containing the 2,4-dichloro-6-(pyridin-3-ylamino)-1,3,5-triazine intermediate can often be used directly in the next step.

-

-

Synthesis of the Monochloro Target Compound:

-

To the reaction mixture from the previous step, add the second nucleophile (e.g., morpholine, piperidine, aniline) (1.0 eq) along with a suitable base (e.g., K₂CO₃ or Na₂CO₃) (1.5 eq).[6]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[6]

-

Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50°C) may be required.

-

Workup: Once the reaction is complete, filter off any inorganic salts. Evaporate the solvent under reduced pressure. Redissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. The byproducts are often water-soluble, simplifying purification.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-substituted-4-chloro-6-(pyridin-3-yl)-1,3,5-triazine derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[2][6]

-

Part 2: The Spectrum of Biological Activity

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The pyridine ring often participates in key hydrogen bonding or π-stacking interactions within target protein active sites, while the substituent introduced at the C2 position via the reactive chlorine handle allows for the modulation of potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Triazine hybrids have a significant place in oncology, with several compounds having entered the market.[8] Their mechanism of action is often tied to the inhibition of critical signaling pathways that are dysregulated in cancer cells.[8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of s-triazine derivatives is the inhibition of protein kinases, particularly those in the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway.[9][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Certain triazine derivatives have shown potent dual inhibitory activity against both PI3K and mTOR.[10] Additionally, inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is another well-documented mechanism.[10]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by s-triazine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically assessed using a panel of human cancer cell lines. The data is expressed as IC₅₀ values, representing the concentration required to inhibit cell growth by 50%.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Triazole-Oxadiazole-Triazine Hybrid | PC3 (Prostate) | 0.17 ± 0.063 | Etoposide | 2.11 ± 0.21 |

| Triazole-Oxadiazole-Triazine Hybrid | A549 (Lung) | 0.19 ± 0.075 | Etoposide | 3.08 ± 0.135 |

| Triazole-Oxadiazole-Triazine Hybrid | MCF-7 (Breast) | 0.51 ± 0.083 | Etoposide | 1.97 ± 0.45 |

| Triazole-Oxadiazole-Triazine Hybrid | DU-145 (Prostate) | 0.16 ± 0.083 | Etoposide | 2.54 ± 0.36 |

| 1,2,4-Triazine Derivative | MCF-7 (Breast) | 3.1 | - | - |

| Data is representative of highly active triazine hybrids.[11][12] |

Protocol 2: MTT Assay for In Vitro Cytotoxicity

-

Self-Validation: This protocol incorporates a positive control (a known cytotoxic drug) and a negative control (vehicle-treated cells) to validate the assay's sensitivity and to normalize the results, ensuring that the observed effects are due to the test compound.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Derivatives of the s-triazine core have demonstrated significant potential as antimicrobial agents, with activity against a spectrum of pathogenic bacteria and fungi.[1][13] The mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| s-Triazine-dipeptide hybrid (3b) | Candida albicans | 7.81 | Ketoconazole | >7.81 |

| s-Triazine-dipeptide hybrid (4d) | Candida albicans | 15.62 | Ketoconazole | >15.62 |

| Triazine aminobenzoic acid (10) | Staphylococcus aureus | 6.25 | Ampicillin | 6.25 |

| Triazine aminobenzoic acid (13) | Escherichia coli | 12.5 | Ampicillin | 12.5 |

| Data compiled from various substituted s-triazine derivatives.[1][6] |

Protocol 3: Broth Microdilution for MIC Determination

-

Self-Validation: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is critical to validate that the medium supports growth and is not contaminated, respectively. A positive control antibiotic confirms the susceptibility of the test organism.

-

Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from a concentration of 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (inoculum with a standard antibiotic like ampicillin), a growth control well (inoculum with no compound), and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Caption: Workflow for the broth microdilution MIC assay.

Enzyme Inhibitory Activity

Beyond broad cytotoxicity or antimicrobial effects, s-triazine derivatives can be designed as highly specific enzyme inhibitors for various therapeutic targets.

Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is an established strategy for treating type 2 diabetes. Recently, novel 1,3,5-triazine derivatives have been identified as potent and selective DPP-4 inhibitors.[14] In one study, a lead compound proficiently docked into the catalytic triad (Ser630, Asp710, His740) of the DPP-4 active site and demonstrated significant dose-dependent improvement in blood glucose and insulin levels in animal models.[14]

Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. The tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to tumor acidification and progression, making them attractive anticancer targets. Triazine-benzenesulfonamide conjugates have been developed as effective inhibitors of these isoforms.[15]

Quantitative Data: Enzyme Inhibition

| Compound Class | Target Enzyme | Kᵢ or IC₅₀ |

| Triazine-Morpholino-Pyrazole (8c) | DPP-4 | IC₅₀ = 0.021 µM |

| Triazine-Benzenesulfonamide-Trp (6) | hCA I | Kᵢ = 98 nM |

| Triazine-Benzenesulfonamide-Trp (6) | hCA II | Kᵢ = 24 nM |

| Triazine-Benzenesulfonamide-Trp (6) | hCA IX | Kᵢ = 12 nM |

| Triazine-Benzenesulfonamide-Trp (6) | hCA XII | Kᵢ = 4.7 nM |

| Azinane-Triazole Derivative (12d) | Acetylcholinesterase (AChE) | IC₅₀ = 0.73 ± 0.54 µM |

| Azinane-Triazole Derivative (12n) | α-Glucosidase | IC₅₀ = 15.28 ± 0.53 µM |

| Data is representative of various triazine-based enzyme inhibitors.[14][15][16] |

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly promising and synthetically versatile platform for modern drug discovery. The ability to systematically modify the core structure through controlled nucleophilic substitution allows for the rational design of potent and selective agents against a wide range of biological targets. The activities demonstrated—from broad-spectrum anticancer and antimicrobial effects to specific enzyme inhibition—underscore the therapeutic potential of this chemical class.

Future research should focus on several key areas:

-

Lead Optimization: Further exploration of the structure-activity relationship (SAR) by synthesizing novel derivatives to enhance potency and reduce off-target effects.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular interactions and signaling pathways modulated by the most active compounds.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like potential.

-

In Vivo Efficacy: Advancing the most promising compounds from in vitro assays to preclinical animal models to validate their therapeutic efficacy and safety.

The continued exploration of this privileged scaffold is poised to yield novel clinical candidates for treating a multitude of human diseases, from cancer and infectious diseases to metabolic disorders.

References

- A Comparative Guide to the Biological Activity of 2-Chloro-4-methoxy-1,3,5-triazine Deriv

- Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. Benchchem.

- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025).

- Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (2016).

- Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Chemical and Pharmaceutical Research.

- Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI.

- A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Deriv

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. (2022).

- Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. (2022). PubMed.

- Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. (2023).

- Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. (2023). PubMed.

- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017).

- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug

- Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021).

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Biological Activity of s-Triazine Core Compounds | MDPI [mdpi.com]

- 11. jocpr.com [jocpr.com]

- 12. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine: A Putative Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. Its rigid, planar structure and the ability to be sequentially functionalized at the 2, 4, and 6 positions allow for the precise spatial orientation of pharmacophoric groups, making it an ideal template for targeting the ATP-binding site of protein kinases. This technical guide focuses on the specific, yet underexplored, molecule 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine . While direct biological data for this compound is scarce in publicly available literature, its structural motifs—a reactive chlorotriazine and a kinase-privileged pyridine ring—strongly suggest its potential as a kinase inhibitor. This document provides a comprehensive framework for its synthesis, characterization, and evaluation as a kinase inhibitor, drawing upon established methodologies and the known structure-activity relationships (SAR) of closely related pyridinyl-triazine analogues.

Introduction: The Triazine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 1,3,5-triazine (or s-triazine) ring is a versatile heterocyclic scaffold that has been extensively explored for this purpose.[1] Its nitrogen-rich, electron-deficient nature facilitates nucleophilic substitution reactions, allowing for the controlled and sequential introduction of various substituents.[2] This chemical tractability enables the creation of large, diverse libraries for high-throughput screening and lead optimization.

Several triazine derivatives have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and various tyrosine kinases.[3][4] The pyridine moiety is also a well-established pharmacophore in kinase inhibitor design, frequently forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[5] The combination of these two privileged fragments in This compound presents a compelling case for its investigation as a kinase inhibitor. The remaining chlorine atom serves as a reactive handle for further library development, allowing for the exploration of the chemical space around the triazine core to enhance potency and selectivity.

Synthesis and Characterization

The synthesis of asymmetrically substituted triazines typically starts from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms at varying temperatures allows for their sequential substitution by different nucleophiles.[6]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves a two-step process: a nucleophilic aromatic substitution (SNAr) followed by a Suzuki or Stille cross-coupling reaction. A more direct approach, however, would be a selective cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is a generalized procedure based on established methods for similar cross-coupling reactions with chlorotriazines. Optimization may be required.

-

Reaction Setup: To a flame-dried round-bottom flask, add 2,4,6-trichloro-1,3,5-triazine (1.0 eq.), pyridine-3-boronic acid (1.1 eq.), and sodium carbonate (2.5 eq.).

-

Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Putative Mechanism of Action and Biological Rationale

Based on the structure-activity relationships of analogous[7][8][9]triazine-pyridine compounds, This compound is hypothesized to function as an ATP-competitive kinase inhibitor.[3] The pyridinyl nitrogen is positioned to act as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region, a critical interaction for many kinase inhibitors. The triazine ring serves as a rigid scaffold to present the pyridine, while the chloro-substituent and the remainder of the triazine ring can form van der Waals and other interactions within the hydrophobic pocket of the ATP-binding site.

Hypothesized Target Kinases and Signaling Pathways

Given that structurally related[7][8][9]triazine-pyridine biheteroaryls have shown potent inhibition of Cyclin-Dependent Kinases (CDKs), this family of kinases represents a primary hypothetical target class.[3] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets in oncology.

Furthermore, the 1,3,5-triazine scaffold is also prevalent in inhibitors of the PI3K/Akt/mTOR pathway.[4] Therefore, a comprehensive evaluation should include screening against key kinases in this critical pro-survival signaling cascade.

Experimental Evaluation as a Kinase Inhibitor

A multi-tiered approach is recommended to characterize the kinase inhibitory profile of this compound, starting with broad screening and progressing to detailed biochemical and cell-based assays.

Kinome Profiling

To obtain an unbiased overview of the compound's selectivity, initial screening against a large panel of kinases (kinome profiling) is the gold standard.[10] Commercial services offer profiling against hundreds of kinases, providing a "first-pass" view of on-target and potential off-target activities.[11]

Table 1: Representative Commercial Kinome Profiling Platforms

| Service Provider | Assay Technology | Panel Size | Key Features |

| Reaction Biology | Radiometric (³³P-ATP) | >700 Kinases | Industry-leading panel size, multiple ATP concentrations available.[11] |

| Eurofins Discovery | Radiometric, TR-FRET | >445 Kinases | High-quality, validated assays with rapid turnaround. |

| Creative Diagnostics | Various (ELISA, Array) | Customizable | Focus on both biochemical and cell-based assay formats.[8] |

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];// Nodes Start [label="Synthesized Compound:\nthis compound", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Kinome [label="Broad Kinome Profiling\n(e.g., >400 kinases, single concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; HitID [label="Hit Identification &\nTarget Class Prioritization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; Biochem [label="Biochemical IC₅₀ Determination\n(Dose-Response)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular [label="Cell-Based Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Western Blot for Pathway Modulation)", fillcolor="#F1F3F4", fontcolor="#202124"]; LeadOpt [label="Lead Optimization\n(SAR Studies)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Start -> Kinome; Kinome -> HitID; HitID -> Biochem [label=" Identified Hits"]; Biochem -> Cellular [label=" Potent Hits"]; Cellular -> Mechanism; Mechanism -> LeadOpt; caption[label="Tiered workflow for kinase inhibitor characterization.", shape=plaintext, fontcolor="#5F6368", fontsize=10];

}

Biochemical Kinase Assays (IC₅₀ Determination)

Once primary targets are identified from kinome profiling, dose-response assays are performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a widely used, robust, and non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12]

-

Kinase Reaction Setup:

-

In a 96-well or 384-well plate, prepare the kinase reaction mixture containing the target kinase, the appropriate substrate (peptide or protein), and the assay buffer.

-

Add serial dilutions of This compound (typically in DMSO, with the final DMSO concentration kept below 1%) to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.

-

-

Initiate Reaction: Start the kinase reaction by adding ATP at a concentration close to its Kₘ for the specific kinase.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial to confirm that the compound can enter cells and inhibit the target kinase in a physiological context.[7]

Protocol: Western Blot for Target Phosphorylation

This method directly assesses the inhibition of a specific signaling pathway by measuring the phosphorylation status of a kinase's downstream substrate.

-

Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) and allow cells to adhere overnight.

-

Compound Incubation: Treat the cells with increasing concentrations of This compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Rb for CDK4/6).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Conclusion and Future Directions

This compound stands as a promising, yet uncharacterized, scaffold for the development of novel kinase inhibitors. Its synthesis is feasible through established chemical methodologies, and its structural components are well-represented in known kinase inhibitors. This guide provides a comprehensive roadmap for its synthesis, characterization, and systematic biological evaluation. The proposed workflow, from broad kinome screening to specific biochemical and cell-based assays, offers a robust strategy to elucidate its inhibitory profile and mechanism of action.

Future work should focus on executing this experimental plan to generate the first biological data for this compound. Positive results would warrant the synthesis of a focused library of analogues by substituting the chlorine atom at the 2-position. This structure-activity relationship (SAR) study would be crucial for optimizing potency, selectivity, and drug-like properties, potentially leading to the development of a novel class of kinase inhibitors for therapeutic applications.

References

-

Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

-

Creative Diagnostics. Kinase Activity Assay. [Link]

-

Pharmaron. Kinase Panel Profiling. [Link]

-

Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

-

Creative Biostructure. Kinase Screening & Profiling Service. [Link]

-

Parker, L. L. et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

-

MtoZ Biolabs. Kinome Profiling Service. [Link]

-

Shapiro, A. B. et al. Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

-

Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

-

Shih, C. et al. Synthesis and identification of[7][8][9]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed. [Link]

-

Adriaenssens, E. In vitro kinase assay. protocols.io. [Link]

-

Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Johnson, S. A. et al. Recent advances in methods to assess the activity of the kinome. F1000Research. [Link]

-

Ghorab, M. M. et al. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. [Link]

-

Roe, C. et al. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]

-

Xu, Z. et al. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]

-

Kouznetsova, V. L. et al. Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Marsault, E. et al. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Molecules. [Link]

-

Maliszewski, D. et al. Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]

-

Sławiński, J. et al. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules. [Link]

-

Al-Masoudi, N. A. et al. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. [Link]

-

de Fatima, A. et al. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

-

Al-Amiery, A. A. et al. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

Giacomelli, G. et al. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis. [Link]

-

King, R. D. Qualitative Structure Activity Relationships. UCI Machine Learning Repository. [Link]

-

Stary, M. et al. Hydrophobicity modulation via the substituents at positions 2 and 4 of 1,3,5-triazine to enhance therapeutic ability. Bioorganic Chemistry. [Link]

-

Welker, M. E. et al. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules. [Link]

-

Diana, P. et al. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. [Link]

-

Anhui Shindo Chem. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Patsnap. [Link]

-

S. G. et al. 7-Amino-[7][13][14]triazolo[1,5-a][7][8][9]triazines as CK1δ inhibitors. University of Padua. [Link]

-

El-Gazzar, A. R. B. A. et al. Advances in the Synthesis of 1,2,4-Triazolo[1,5-a][7][8][9]triazines (5-Azapurines) and Their Biological Activity. ResearchGate. [Link]

-

Maliszewski, D. et al. Recent Advances in the Biological Activity of s-Triazine Core Compounds. PubMed. [Link]

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 8. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. kinaselogistics.com [kinaselogistics.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. ijpras.com [ijpras.com]

- 13. caymanchem.com [caymanchem.com]

- 14. pharmaron.com [pharmaron.com]

The Structure-Activity Relationship of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, renowned for its versatility and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine analogs. These compounds have emerged as promising scaffolds for the development of targeted therapeutics, particularly as kinase inhibitors. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Versatile 1,3,5-Triazine Core

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. Its planar structure and electron-deficient nature make it an attractive core for designing molecules that can interact with various biological targets.[3][4] The key to the synthetic utility of s-triazines lies in the stepwise, temperature-controlled nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[5] This differential reactivity allows for the precise and regioselective introduction of a wide array of substituents, enabling the generation of vast chemical libraries for drug discovery.[1][6]

The incorporation of a pyridine ring, specifically the pyridin-3-yl isomer, introduces a key hydrogen bond acceptor and a vector for interaction with the solvent-exposed regions of protein targets. This guide focuses on analogs retaining a chlorine atom at the 2-position, a pyridin-3-yl group at the 4-position, and exploring the chemical space at the 6-position. This specific arrangement has been identified as a promising starting point for the development of potent and selective kinase inhibitors.

Synthetic Strategy: Building the this compound Scaffold